![molecular formula C10H11NOS B1485685 (3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol CAS No. 2165523-97-5](/img/structure/B1485685.png)
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Overview
Description
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol, also known as (3S,4R)-4-ethynylthiophen-2-ylpyrrolidin-3-ol, is a synthetic compound of the pyrrolidine class. It is a colorless, water-soluble solid that is used in a variety of scientific applications. It has been used to study its biochemical and physiological effects, as well as its mechanism of action. It has also been used in laboratory experiments to gain insight into its advantages and limitations.
Scientific Research Applications
Chemical Sensors
Lastly, the compound’s structure is suitable for the development of chemical sensors. The thiophene unit can interact with various analytes, changing the compound’s electrical properties, which can be measured to detect the presence of specific substances.
Each of these applications leverages the unique chemical structure of (3S,4R)-4-(Thiophen-2-ylethynyl)pyrrolidin-3-ol to serve distinct scientific purposes, demonstrating the compound’s versatility in research. While the web search did not yield specific current research applications, the potential uses outlined above are grounded in the compound’s structural features and the known properties of its functional groups .
Mechanism of Action
Mode of Action
It is known that the compound contains both a thiophen group and a phosphorus element . The thiophen group forms a thinner electron conductive cathode electrolyte interphase . This could potentially increase the thermal stability of the target to deactivate the catalytic and oxidative sites .
Biochemical Pathways
The phosphorus element in the compound is known to enhance the interfacial lithium ion conductivities by forming lip x o y f z . This suggests that the compound may play a role in influencing ion transport pathways.
Result of Action
It is known that when used as a functional electrolyte additive for lithium-ion batteries with high-voltage licoo2 cathode, the compound can enhance the electronic and ionic conductivity of the cathode electrolyte interphase . This results in high thermal stability and excellent rate capability .
Action Environment
It is known that the compound can perform optimally in the electrolyte environment of a lithium-ion battery
properties
IUPAC Name |
(3S,4R)-4-(2-thiophen-2-ylethynyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-7-11-6-8(10)3-4-9-2-1-5-13-9/h1-2,5,8,10-12H,6-7H2/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIWFOPPDBUUDE-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C#CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C#CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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